
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This compound also includes a phenyl group and a cyclopentyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The Claisen–Schmidt condensation reaction is also commonly used in the synthesis of pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrazole ring, phenyl group, and cyclopentyl group. The pyrazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including reactions with electrophiles at the 3-position of the pyrazole ring . They can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds generally have high nitrogen content and can act as ligands in coordination chemistry .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and extensive biological evaluation of 1,5-diarylpyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, as cyclooxygenase-2 (COX-2) inhibitors. These studies have identified a number of compounds with potent and selective inhibition of COX-2, highlighting their potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Pharmacological Potential
Further research has explored the computational and pharmacological potential of novel derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the compound's binding affinity and inhibitory effects against various targets, demonstrating their potential as therapeutic agents for various conditions (Faheem, 2018).
Antitumor and Anticancer Agents
Research into 3-aminopyrazole inhibitors of CDK2/cyclin A has highlighted their potential as antitumor agents. Optimization of these compounds has led to the discovery of derivatives with improved physicochemical properties and significant antitumor activity in vivo, underscoring their potential as new anticancer agents (Pevarello et al., 2005).
Fungicidal and Insecticidal Activities
The synthesis of pyrazoline derivatives, including those related to N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, has been investigated for their fungicidal and insecticidal activities. These studies have identified compounds with potent effects against various pests and fungi, presenting a new avenue for the development of agricultural chemicals (Zhao et al., 2008).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for their immunomodulating activities. These compounds have shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their potential use in modulating immune responses (Doria et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSRHVGXHANDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)
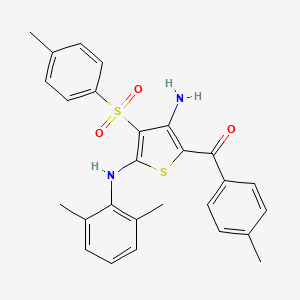
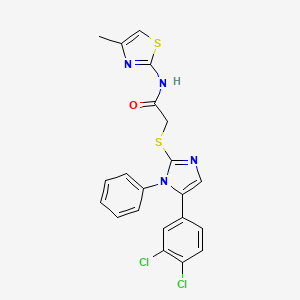
![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)
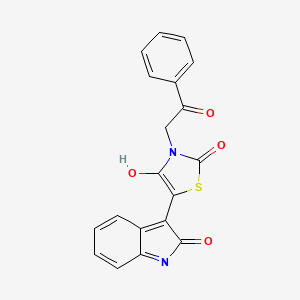
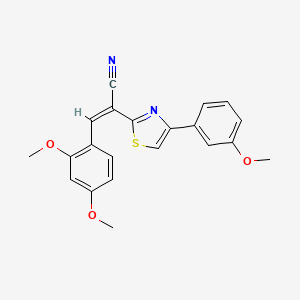
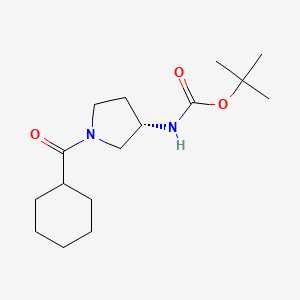
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
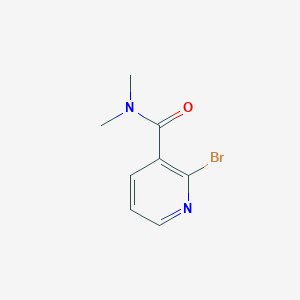
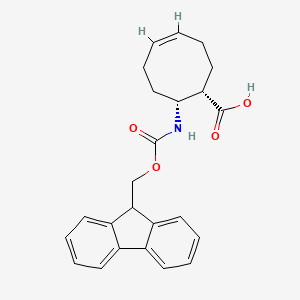

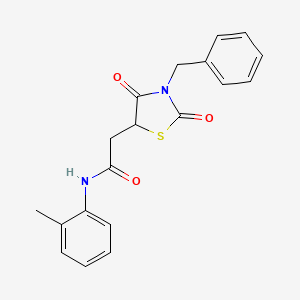
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)